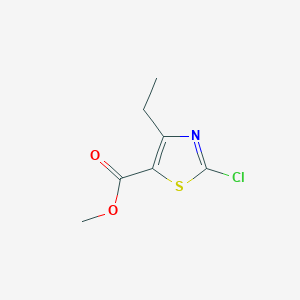

Methyl 2-chloro-4-ethylthiazole-5-carboxylate

Description

Methyl 2-chloro-4-ethylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at position 2, an ethyl group at position 4, and a methyl ester at position 5. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances reactivity for nucleophilic substitution, while the ethyl substituent balances lipophilicity and steric effects.

Properties

Molecular Formula |

C7H8ClNO2S |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

methyl 2-chloro-4-ethyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3 |

InChI Key |

ZWLHPYHVUWGIKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-ethylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea and N-bromosuccinimide under mild conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the ester group.

Major Products:

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of oxidized thiazole derivatives.

Reduction: Formation of reduced thiazole derivatives.

Hydrolysis: Formation of 2-chloro-4-ethylthiazole-5-carboxylic acid.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazole derivatives, including methyl 2-chloro-4-ethylthiazole-5-carboxylate, exhibit antimicrobial activity. A study highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) for related thiazole derivatives was reported at low nanomolar concentrations, indicating high potency against this pathogen .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that compounds with similar thiazole structures showed significant cytotoxic effects on various cancer cell lines, including neuroblastoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A notable method includes the reaction of ethyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine catalyst, yielding high purity products suitable for further research applications .

Case Studies

- Antitubercular Activity : A study focused on synthesizing a series of thiazole derivatives demonstrated that this compound had promising activity against M. tuberculosis, with further modifications leading to enhanced efficacy.

- Cytotoxicity in Cancer Cells : Another research project explored the effects of various thiazole derivatives on SHSY-5Y neuroblastoma cells, revealing that certain modifications to the thiazole ring significantly increased selectivity and cytotoxicity against cancerous cells compared to healthy cells .

Future Perspectives

The ongoing research into this compound suggests its potential as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer. Its unique chemical properties allow for further modifications that could enhance its efficacy and selectivity.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-ethylthiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the electronic properties of the thiazole ring and the substituents on the ring .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS 7238-62-2)

- Similarity : 0.85

- Key Differences : The ethyl group in the target compound is replaced by a methyl group at position 3.

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)

- Key Differences : Incorporates a trifluoromethylphenyl group at position 2 instead of chlorine .

- Impact : The trifluoromethyl group is strongly electron-withdrawing, enhancing oxidative stability and altering electronic properties. This substitution may increase metabolic resistance in drug candidates.

2-Chloro-5-methylthiazole-4-carboxylic Acid (CAS 1194374-24-7)

- Similarity : 0.91

- Key Differences : Substitution pattern differs (carboxylic acid at position 4 vs. methyl ester at position 5).

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 79836-78-5)

Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate

- Key Differences : Oxazole ring replaces thiazole (oxygen instead of sulfur) .

- Impact : The oxazole ring reduces electron density and aromatic stability compared to thiazole, altering reactivity in cycloaddition or substitution reactions.

Physicochemical Properties

- Lipophilicity : Ethyl and trifluoromethyl groups increase logP values compared to methyl or hydroxyl substituents.

- Solubility : Methyl esters (e.g., target compound) exhibit lower polarity than carboxylic acids, reducing water solubility but enhancing cell permeability.

- Stability: Chloro and trifluoromethyl groups enhance resistance to metabolic degradation compared to hydroxyl or amino substituents .

Biological Activity

Methyl 2-chloro-4-ethylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes various research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the ethyl and chloro substituents contributes to its unique reactivity and biological profile.

This compound exhibits significant interaction with various biomolecules, particularly enzymes involved in critical cellular processes. Notably, it has been shown to interact with topoisomerase II, an enzyme essential for DNA replication and repair. The binding of this compound to topoisomerase II stabilizes the enzyme-DNA complex, inhibiting the re-ligation of DNA strands, which can lead to apoptosis in cancer cells.

Cellular Effects

Research indicates that this compound influences several cellular pathways:

- Apoptosis Induction : In cancer cell lines, this compound activates intrinsic apoptotic pathways, leading to programmed cell death.

- Gene Expression Modulation : It alters gene expression profiles associated with cell survival and proliferation.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi. For instance, derivatives of thiazole compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like Pseudomonas aeruginosa and Candida albicans, revealing promising results .

1. Anticancer Activity

A study focused on the anticancer properties of thiazole derivatives found that this compound exhibited selective cytotoxicity against several cancer cell lines including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. The compound's selectivity was significantly higher than conventional chemotherapeutics like doxorubicin, indicating its potential as a targeted therapy .

2. Antimicrobial Efficacy

In antimicrobial studies, this compound derivatives were tested against M. tuberculosis and other bacterial strains. The compound demonstrated an MIC value comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in preclinical models. Low doses have been associated with therapeutic effects while higher doses may lead to toxicity, underscoring the importance of dosage optimization in future studies.

Metabolic Pathways

This compound is involved in various metabolic pathways where it interacts with key metabolic enzymes. It has been reported to inhibit enzymes that alter metabolic fluxes, impacting overall cellular metabolism and potentially leading to altered levels of metabolites critical for cell survival.

Transport and Distribution

This compound's distribution within biological systems is facilitated by interactions with transport proteins. It tends to accumulate in specific cellular compartments such as the nucleus, where it exerts its effects on DNA and associated enzymes.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.